1-Bromo-6-(tert-butoxy)hexane
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Overview
Description
1-Bromo-6-(tert-butoxy)hexane is an organic compound with the molecular formula C10H21BrO. It is a brominated alkane featuring a tert-butoxy group, making it a versatile intermediate in organic synthesis . This compound is often used in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-(tert-butoxy)hexane can be synthesized through the bromination of 6-(tert-butoxy)hexanol. The reaction typically involves the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) as brominating agents . The reaction is carried out under controlled conditions to ensure the selective bromination of the alcohol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-(tert-butoxy)hexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions, often in solvents like ethanol or tert-butanol.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include 6-(tert-butoxy)hexanol, 6-(tert-butoxy)hexanenitrile, or 6-(tert-butoxy)hexylamine.
Elimination Reactions: The major product is typically 6-(tert-butoxy)hexene.
Scientific Research Applications
1-Bromo-6-(tert-butoxy)hexane has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-6-(tert-butoxy)hexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state . The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
1-Bromohexane: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
6-Bromo-1-hexanol: Contains a hydroxyl group instead of a tert-butoxy group, leading to different reactivity and applications.
1-Chloro-6-(tert-butoxy)hexane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the weaker leaving group ability of chlorine compared to bromine.
Uniqueness: 1-Bromo-6-(tert-butoxy)hexane is unique due to the presence of both a bromine atom and a tert-butoxy group. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-6-[(2-methylpropan-2-yl)oxy]hexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCMHTLKKDFPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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